1-Boc-4-(4-Nitrophenyl)piperazine

Overview

Description

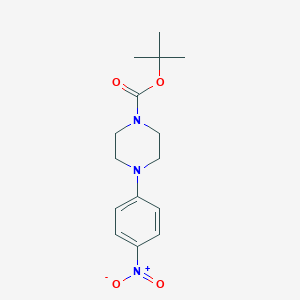

1-Boc-4-(4-Nitrophenyl)piperazine, also known as tert-butyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

1-Boc-4-(4-Nitrophenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like 1,4-dioxane . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Boc-4-(4-Nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives and deprotected piperazine compounds.

Scientific Research Applications

1-Boc-4-(4-Nitrophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Nitrophenyl)piperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

1-Boc-4-(4-Nitrophenyl)piperazine can be compared with other similar compounds such as:

1-Boc-4-(4-Aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.

1-Boc-4-(4-Methylphenyl)piperazine: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.

Biological Activity

1-Boc-4-(4-Nitrophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a piperazine ring and a nitrophenyl group, has been studied for its interactions with various biological targets, particularly in the context of pharmacological applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₂₁N₃O₄

- CAS Number : 182618-86-6

- IUPAC Name : this compound

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, particularly serotonin receptors. Its activity has been linked to several pharmacological effects, including:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains.

- Psychotropic Effects : Due to its interaction with serotonin receptors, it may have implications in treating psychiatric disorders.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.

Interaction with Biological Targets

The biological activity of this compound can be summarized as follows:

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that this compound exhibits selective binding to serotonin receptors, suggesting its potential use in treating mood disorders. The binding affinity was quantitatively assessed using radiolabeled ligand displacement assays.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

- Anticancer Activity : Research involving various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell cycle progression. This was attributed to its ability to interfere with signaling pathways associated with cell survival.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The nitrophenyl moiety facilitates interactions with neurotransmitter receptors, particularly serotonin receptors, leading to altered signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Properties

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYCIJUTYLUYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391957 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182618-86-6 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.